molecular formula C11H15NS2 B7994473 2-(Thiomorpholinomethyl)benzenethiol

2-(Thiomorpholinomethyl)benzenethiol

Cat. No.: B7994473
M. Wt: 225.4 g/mol
InChI Key: FGFNELVZYAHKDS-UHFFFAOYSA-N
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Description

2-(Thiomorpholinomethyl)benzenethiol is an organosulfur compound with the molecular formula C11H15NS2 This compound features a benzene ring substituted with a thiomorpholinomethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholinomethyl)benzenethiol typically involves the reaction of thiomorpholine with benzyl chloride, followed by the introduction of a thiol group. One common method includes:

    Reaction of Thiomorpholine with Benzyl Chloride: This step involves the nucleophilic substitution of thiomorpholine with benzyl chloride to form the intermediate compound.

    Introduction of Thiol Group: The intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholinomethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(Thiomorpholinomethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholinomethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholinomethyl)benzenethiol: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    2-(Piperidinylmethyl)benzenethiol: Contains a piperidine ring instead of a thiomorpholine ring.

    2-(Pyrrolidinylmethyl)benzenethiol: Features a pyrrolidine ring in place of the thiomorpholine ring.

Uniqueness

2-(Thiomorpholinomethyl)benzenethiol is unique due to the presence of both a thiomorpholine ring and a thiol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(thiomorpholin-4-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFNELVZYAHKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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